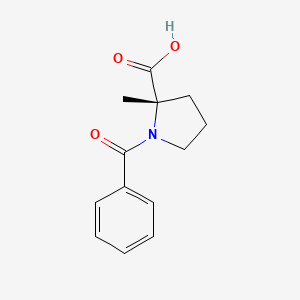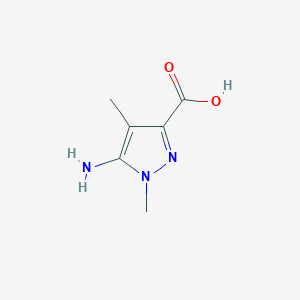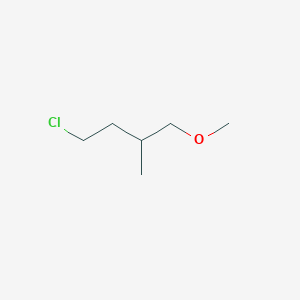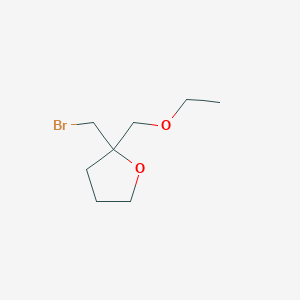
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to a methyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2,2-dimethylpropyl bromide with 5-methyloxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and alkoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and other substituted derivatives.
Oxidation Reactions: Products include oxides and ketones of the original compound.
Reduction Reactions: The major product is 2-(3-dimethylpropyl)-5-methyloxolane.
科学的研究の応用
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which can alter its chemical properties and biological activity.
類似化合物との比較
Similar Compounds
- 3-Bromo-2,2-dimethylpropylamine
- 3-Bromo-2,2-dimethylpropanol
- 3-Bromo-2,2-dimethylpropylcyclopentane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is unique due to the presence of both a bromine atom and a methyloxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
2-(3-bromo-2,2-dimethylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C10H19BrO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3 |
InChIキー |
JEHRNENIGIFITD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)









